molecular formula C11H8ClNO2 B10785328 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B10785328
M. Wt: 221.64 g/mol
InChI Key: YYGANUVABKDFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyproximide involves the reaction of 4-chlorophenylhydrazine with maleic anhydride to form the intermediate 4-chlorophenylhydrazone. This intermediate is then cyclized to form Cyproximide under acidic conditions .

Industrial Production Methods

Industrial production of Cyproximide typically involves large-scale synthesis using the same reaction pathway as the laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cyproximide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyproximide has a wide range of scientific research applications, including:

Mechanism of Action

Cyproximide exerts its effects by interacting with central nervous system receptors. It acts as a depressant by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedative, hypnotic, and muscle relaxant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyproximide is unique in its specific chemical structure, which allows it to interact with GABA receptors in a distinct manner. This results in a unique profile of pharmacological effects compared to other similar compounds .

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15)

InChI Key

YYGANUVABKDFDW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.